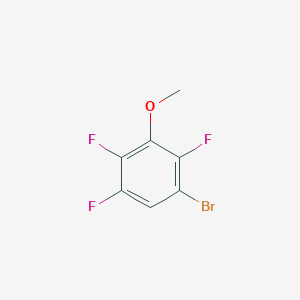

1-Bromo-2,4,5-trifluoro-3-methoxybenzene

Description

Properties

IUPAC Name |

1-bromo-2,4,5-trifluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGCPIZPGZOQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555848 | |

| Record name | 1-Bromo-2,4,5-trifluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13332-24-6 | |

| Record name | 1-Bromo-2,4,5-trifluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4,5-trifluoro-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,4,5-trifluoro-3-methoxyaniline using bromine or a brominating agent under controlled conditions . The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4,5-trifluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as cyanide (CuCN) to form 2,4,5-trifluoro-3-methoxybenzonitrile.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.

Reduction: The compound can be reduced to form the corresponding fluorinated benzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: CuCN in N-methyl-2-pyrrolidone at 150°C.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

2,4,5-Trifluoro-3-methoxybenzonitrile: Formed by nucleophilic substitution with CuCN.

2,4,5-Trifluoro-3-methoxybenzoic acid: Formed by oxidation of the methoxy group.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-2,4,5-trifluoro-3-methoxybenzene serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of compounds, making it valuable in drug development. For example:

- It is used in the synthesis of broad-spectrum antimicrobial agents and quinolone derivatives, which are important for treating bacterial infections .

- The compound has been explored for its potential as a building block in the design of novel anticancer agents due to its ability to modify biological pathways effectively.

Material Science

The compound is also utilized in material science for developing advanced materials with specific properties:

- It is involved in synthesizing liquid crystal materials that are essential for display technologies .

- The unique electronic properties imparted by the trifluoromethyl groups make it suitable for use in electronic applications such as semiconductors and photovoltaic devices.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound as an intermediate for synthesizing a series of antimicrobial quinolones. The fluorinated structure improved the compounds' potency against resistant bacterial strains. The synthesis process was optimized to achieve high yields with minimal by-products, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Development of Liquid Crystals

Research involving the incorporation of this compound into liquid crystal formulations revealed significant enhancements in thermal stability and optical performance. These improvements are critical for advancing display technologies where performance under varying temperatures is essential .

Mechanism of Action

The mechanism of action of 1-Bromo-2,4,5-trifluoro-3-methoxybenzene involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles, leading to the formation of various derivatives . The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

1-Bromo-3-fluoro-5-methoxybenzene (CAS 27407-11-0)

- Similarity : 0.91

- Key Differences :

- Fluorine at position 3 instead of positions 2, 4, and 5.

- Reduced steric and electronic effects due to fewer fluorine substituents.

1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3)

- Similarity : 0.88

- Key Differences: Methyl group at position 2 instead of methoxy.

- Physical Properties : Lower boiling point due to reduced polarity (methyl vs. methoxy).

1-Bromo-2,5-dichloro-3-methoxybenzene (CAS 174913-17-8)

Functional Group Modifications

1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene (CAS 1936711-52-2)

- Molecular Formula : C₇H₃Br₂F₃

- Molecular Weight : 303.9 g/mol .

- Key Differences :

- Additional bromomethyl group at position 2 introduces a reactive site for further functionalization.

- Higher molecular weight and increased steric hindrance.

1-Bromo-3-trifluoromethyl-benzene

- Key Differences :

- Trifluoromethyl (-CF₃) group replaces methoxy and fluorines.

- Stronger electron-withdrawing effect from -CF₃, making the ring highly deactivated for nucleophilic substitution .

Biological Activity

1-Bromo-2,4,5-trifluoro-3-methoxybenzene (C7H4BrF3O) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

- Molecular Formula : C7H4BrF3O

- Molecular Weight : 239.01 g/mol

- Boiling Point : Approximately 148.4 °C

- Density : 1.7 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It acts as a ligand, potentially modulating the activity of enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl and bromo substituents may enhance its lipophilicity and reactivity, allowing for more effective interactions with target proteins.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : The compound is studied for its role as an intermediate in the synthesis of broad-spectrum antimicrobial agents. Its structural similarity to known antimicrobials suggests potential efficacy against various pathogens .

- Antioxidant Properties : Similar compounds have shown antioxidant activity, which could mitigate oxidative stress in biological systems. This property may be beneficial in therapeutic applications aimed at reducing oxidative damage.

- Endocrine Disruption Potential : Some studies suggest that halogenated compounds can disrupt endocrine functions. Investigations into related compounds indicate a need for further exploration regarding their impact on hormonal regulation.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound found that it exhibited significant activity against Gram-positive bacteria. The compound's effectiveness was compared with traditional antibiotics, showing promising results in inhibiting bacterial growth.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving food contact materials, the compound was identified as a contaminant. The study raised concerns about its potential as an endocrine disruptor and highlighted the need for further evaluation of its safety in consumer products.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C7H4BrF3O | Antimicrobial, Antioxidant | Needs further study on safety and efficacy |

| 1-Bromo-2,4-difluoro-3-methoxybenzene | C7H5BrF2O | Limited data available | Similar structure but distinct properties |

Research Findings

Recent studies have highlighted the following findings concerning the biological activity of this compound:

- Pharmacological Exploration : Compounds structurally related to this compound have been evaluated for anti-inflammatory effects in vivo. Results indicated significant anti-inflammatory activity, suggesting therapeutic potential .

- Metabolism Studies : Research indicates that this compound may influence xenobiotic metabolism pathways, suggesting interactions with metabolic enzymes that could affect drug metabolism and detoxification processes.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-bromo-2,4,5-trifluoro-3-methoxybenzene derivatives, and how can their efficiency be evaluated?

- Methodological Answer : A common route involves cyanation using CuCN in N-methyl-2-pyrrolidone (NMP) at 150°C to yield intermediates like 2,4,5-trifluoro-3-methoxybenzonitrile. Efficiency can be assessed via reaction yield optimization (e.g., varying catalyst loading, solvent polarity, and temperature) and purity analysis using HPLC or GC-MS. Subsequent hydrolysis with concentrated H₂SO₄ produces carboxylic acid derivatives, monitored by TLC or FTIR for functional group verification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include using fume hoods to avoid inhalation, wearing nitrile gloves and goggles to prevent skin/eye contact, and ensuring proper ventilation. Storage should be in airtight containers away from heat and light. Emergency measures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste per EPA guidelines. Safety data sheets (SDS) highlight acute toxicity (H301) and environmental hazards (H411) .

Q. How can the structure of this compound derivatives be confirmed spectroscopically?

- Methodological Answer :

- ¹H/¹⁹F NMR : Analyze substituent effects on aromatic protons (e.g., coupling patterns for bromine and fluorine atoms) and methoxy group integration.

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for precise structural validation .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to verify substituent positions .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis of 2,4,5-trifluoro-3-methoxybenzamide to benzoic acid under acidic conditions?

- Methodological Answer : The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water to form a tetrahedral intermediate. Fluorine substituents enhance electrophilicity at the carbonyl carbon, accelerating hydrolysis. Kinetic studies (e.g., varying H₂SO₄ concentration and temperature) can elucidate rate constants, while ¹⁹F NMR tracks intermediate stability .

Q. How can researchers identify and mitigate byproducts during the cyanation of this compound?

- Methodological Answer : Common byproducts include debrominated or over-cyanated species. Use GC-MS to detect low-abundance impurities and optimize reaction conditions (e.g., stoichiometric control of CuCN, inert atmosphere). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves yield. Computational modeling (DFT) predicts competing pathways for byproduct formation .

Q. How does the SHELX software suite enhance crystallographic analysis of brominated aromatic compounds?

- Methodological Answer : SHELXL refines small-molecule structures by least-squares minimization of F² values, handling twinning and high-resolution data. For bromine-heavy compounds, anomalous scattering effects are modeled using SHELXD for phase determination. Advanced features like TOPAS integration enable charge-density analysis to study halogen bonding interactions .

Q. What environmental impact assessments are necessary for brominated aromatic compounds like this compound?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna LC50 tests) to evaluate aquatic toxicity. Persistence studies under UV light and microbial degradation (OECD 301B) assess environmental half-life. Remediation strategies, such as advanced oxidation processes (AOPs) with TiO₂ photocatalysts, can degrade persistent brominated aromatics .

Q. How do substituent positions influence the reactivity of brominated trifluoromethoxy benzenes in cross-coupling reactions?

- Methodological Answer : Steric and electronic effects dictate reactivity. For example, meta-methoxy groups in this compound hinder Pd-catalyzed Suzuki couplings due to steric bulk, while para-fluorine enhances electrophilicity. Comparative studies using Hammett constants (σ) and DFT-calculated LUMO energies predict regioselectivity in nucleophilic aromatic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.